Methanol-13C

描述

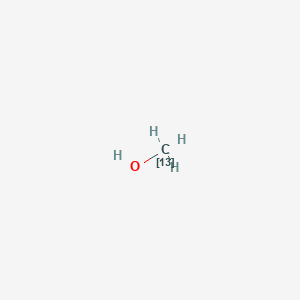

Structure

3D Structure

属性

IUPAC Name |

(113C)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933123 |

Source

|

| Record name | (~13~C)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.035 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-26-8 |

Source

|

| Record name | Methanol-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methanol-13C for Researchers and Scientists

Methanol-13C (¹³CH₃OH) is a stable, non-radioactive isotopologue of methanol where the common carbon-12 (¹²C) atom is replaced by a carbon-13 (¹³C) isotope. This isotopic substitution imparts a unique nuclear spin property that makes this compound an invaluable tool in various scientific disciplines, particularly in chemistry, biology, and drug development. Its primary utility lies in its application as a tracer for metabolic pathways and as a specialized solvent and reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Core Chemical and Physical Properties

The physical properties of this compound are very similar to those of natural abundance methanol. The key difference is its increased molecular weight due to the presence of the ¹³C isotope.[1][2] This mass difference is fundamental to its use in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³CH₃OH |

| Molecular Weight | 33.03 g/mol [1][3] |

| CAS Number | 14742-26-8[1][3] |

| Appearance | Colorless liquid[3] |

| Density | 0.815 g/mL at 25 °C[3] |

| Boiling Point | 65.4 °C[3] |

| Melting Point | -98 °C[3] |

| Flash Point | 11.0 °C (closed cup)[3][4] |

| Refractive Index | n20/D 1.329[3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[3] |

Synthesis of this compound

Industrially, methanol is predominantly synthesized from synthesis gas (syngas), a mixture of carbon monoxide, carbon dioxide, and hydrogen.[5] The production of this compound follows the same catalytic pathways, with the critical distinction being the use of ¹³C-enriched carbon sources.

The most common method is the low-pressure catalytic hydrogenation of ¹³C-labeled carbon dioxide or carbon monoxide over a copper/zinc oxide/alumina (Cu/ZnO/Al₂O₃) catalyst.[6]

Key Synthesis Reaction: ¹³CO₂ + 3H₂ → ¹³CH₃OH + H₂O[5]

This process allows for the high-yield production of this compound with very high isotopic purity, which is essential for its applications.

Caption: Industrial synthesis pathway for this compound from ¹³C-enriched syngas.

Applications in Research and Drug Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is extensively used in NMR spectroscopy. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the primary isotope ¹²C. This property is leveraged in several ways:

-

Solvent and Reference: While deuterated solvents (like Methanol-d4) are more common for reducing solvent signals in ¹H NMR, this compound can be used as a reference standard. In ¹³C NMR, it produces a single, sharp resonance peak, typically around 49-50 ppm relative to tetramethylsilane (TMS).[7]

-

Mechanistic Studies: It is employed to study reaction mechanisms, such as proton transfer processes, where the labeled carbon can be tracked through various intermediate states.[3]

Caption: The ¹³C nucleus in this compound is NMR-active, producing a distinct signal.

Isotopic Labeling and Metabolic Tracing

A primary application of this compound is in stable isotope tracing studies. Researchers introduce it into biological systems (e.g., cell cultures, organisms) to track the metabolic fate of the carbon atom.

-

Metabolic Pathway Analysis: As cells metabolize this compound, the ¹³C atom is incorporated into a wide range of downstream metabolites. By using techniques like mass spectrometry (MS) or NMR, scientists can identify these labeled metabolites and quantify their abundance, thereby mapping active metabolic pathways.

-

Fluxomics: This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions within a living system, which is critical in drug development for understanding a compound's mechanism of action or in identifying metabolic dysregulation in disease.

Experimental Protocol: General Workflow for Metabolic Labeling

While specific protocols are highly dependent on the biological system and analytical method, a general experimental workflow for a cell culture-based metabolic tracing experiment is outlined below.

Objective: To trace the metabolic fate of the carbon from this compound in cultured mammalian cells.

Methodology:

-

Cell Culture Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare a specialized labeling medium where standard methanol (or another carbon source) is replaced with a known concentration of this compound.

-

-

Isotopic Labeling:

-

Remove the standard growth medium from the cells.

-

Wash the cells gently with a phosphate-buffered saline (PBS) solution to remove residual medium.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

-

-

Metabolite Extraction:

-

After incubation, rapidly quench the cells' metabolic activity by placing the culture dish on dry ice and aspirating the medium.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells to lyse them and precipitate proteins.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Collect the supernatant, which contains the extracted metabolites.

-

-

Sample Analysis:

-

Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy.

-

For LC-MS, monitor for the expected mass shifts in downstream metabolites (e.g., M+1, M+2, etc.) corresponding to the incorporation of one or more ¹³C atoms.

-

For NMR, acquire ¹³C spectra to identify labeled compounds based on their chemical shifts.

-

-

Data Analysis:

-

Process the raw MS or NMR data to identify labeled metabolites and determine their isotopic enrichment.

-

Use specialized software to map the labeled metabolites to known biochemical pathways and perform metabolic flux analysis.

-

Caption: A typical experimental workflow for a stable isotope tracing study.

Safety and Handling

This compound shares the same hazards as unlabeled methanol. It is a highly flammable liquid and vapor and is toxic if swallowed, inhaled, or in contact with skin.[2] Ingestion can lead to blindness or death. It is known to cause damage to the central nervous system and eyes.[3][4]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Liquid | H225 | Highly flammable liquid and vapor[2] |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed[2] |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin[2] |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled[2] |

| Specific Target Organ Toxicity | H370 | Causes damage to organs (e.g., eyes, CNS)[2][3] |

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | CAS 14742-26-8 | LGC Standards [lgcstandards.com]

- 2. This compound | CH4O | CID 11205710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 13C 99atom 14742-26-8 [sigmaaldrich.com]

- 4. 甲醇-13C,d4 99 atom % 13C, 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methanol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

The Core Physicochemical Properties of 13C-Labeled Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical characteristics of 13C-labeled methanol, a critical isotopically labeled compound in various scientific and pharmaceutical applications. This document details its physical properties, the experimental methodologies for their determination, and illustrates its application in metabolic research and reaction mechanism studies.

Physical Characteristics of 13C-Labeled Methanol and its Isotopologues

The incorporation of the stable isotope carbon-13 (¹³C) into methanol results in a molecule with a higher molecular weight than its unlabeled counterpart. This seemingly minor change has significant implications for its use as a tracer in metabolic studies and as an internal standard in quantitative analyses. The physical properties of 13C-labeled methanol are crucial for its proper handling, storage, and application in experimental settings.

The following table summarizes the key physical properties of 13C-labeled methanol and, for comparative purposes, its unlabeled and deuterated analogues. These values are compiled from various chemical suppliers and databases.

| Property | 13C-Methanol (¹³CH₃OH) | Methanol (¹²CH₃OH) | 13C,d3-Methanol (¹³CD₃OH) | 13C,d4-Methanol (¹³CD₃OD) |

| Molecular Formula | ¹³CH₄O | CH₄O | ¹³CD₃OH | ¹³CD₄O |

| Molecular Weight ( g/mol ) | 33.03[1][2][3][4][5] | 32.04 | 36.06 (calculated) | 37.07 (calculated) |

| Density (g/mL at 25 °C) | 0.815[1][6] | 0.792[7] | 0.888[8][9] | 0.915[10] |

| Boiling Point (°C) | 65.4[1][6][10][11][12] | 64.7[] | 64.7[8] | 65.4[10] |

| Melting Point (°C) | -98[1][8][11][12] | -97.6[] | -98[8] | Not available |

| Refractive Index (n20/D) | 1.329[1][11][12] | 1.329 | Not available | 1.3256[10] |

| Isotopic Purity (atom % ¹³C) | ≥ 99%[1][2][3][6] | Not applicable | ≥ 99% | ≥ 99% |

| Chemical Purity (%) | ≥ 99%[1] | Not applicable | ≥ 99% | ≥ 99% |

Experimental Protocols

The accurate determination of the physical and chemical properties of isotopically labeled compounds is paramount for their effective use. Below are detailed methodologies for key experiments related to the characterization of 13C-labeled methanol.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for quantifying the isotopic enrichment of labeled compounds.

Methodology:

-

Sample Preparation: A dilute solution of 13C-labeled methanol is prepared in a suitable volatile solvent, such as acetonitrile or water. An unlabeled methanol standard is also prepared for comparison.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The sample is introduced via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a commonly used gentle ionization technique.

-

Data Acquisition: The mass spectrometer is set to acquire data in full scan mode, focusing on the m/z range that includes the molecular ions of both labeled and unlabeled methanol.

-

Data Analysis: The relative abundances of the different isotopologues are determined from the mass spectrum. The isotopic purity is calculated by comparing the intensity of the ion corresponding to ¹³CH₃OH⁺ to the intensity of the ion for ¹²CH₃OH⁺, after correcting for the natural abundance of ¹³C.

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and unambiguous method for determining the site and extent of isotopic labeling.

Methodology:

-

Sample Preparation: A sample of the 13C-labeled methanol is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer is used to acquire a ¹³C NMR spectrum.

-

Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires a long relaxation delay (D1) between pulses to ensure that the signals from all carbon nuclei are fully relaxed, allowing for accurate integration.

-

Data Analysis: The integral of the ¹³C signal from the labeled methanol is compared to the integral of a known internal standard or to the signals of any unlabeled carbons present as impurities. This comparison allows for the calculation of the isotopic enrichment.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual pathways involving 13C-labeled methanol.

Caption: Experimental workflow for determining the isotopic purity of 13C-labeled methanol.

Caption: General workflow for 13C-Metabolic Flux Analysis (MFA) using a labeled substrate.

References

- 1. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. youtube.com [youtube.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 10. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. isotopically labeled compounds: Topics by Science.gov [science.gov]

Synthesis and isotopic purity of Methanol-13C

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Methanol-¹³C

Introduction

Methanol-¹³C (¹³CH₃OH) is a stable, isotopically labeled form of methanol where the carbon-12 atom is replaced by a carbon-13 isotope. This labeling makes it an invaluable tool in a wide range of scientific disciplines, particularly in metabolic research, drug development, and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] Its applications include tracing the metabolic fate of molecules in complex biochemical networks, elucidating reaction mechanisms, and serving as an internal standard for quantitative analysis.[1] The utility of Methanol-¹³C is critically dependent on its isotopic enrichment and overall chemical purity. This guide provides a detailed overview of its synthesis and the analytical methodologies used to verify its isotopic purity.

Synthesis of Methanol-¹³C

The industrial production of Methanol-¹³C primarily relies on the catalytic hydrogenation of carbon-13 labeled carbon dioxide (¹³CO₂). This process is analogous to the conventional synthesis of methanol from syngas but utilizes an isotopically enriched carbon source to ensure the final product is labeled.[3][4]

Catalytic Hydrogenation of ¹³CO₂

The core reaction for the synthesis of Methanol-¹³C is the hydrogenation of ¹³CO₂ gas with hydrogen (H₂). The overall chemical equation for this exothermic reaction is:

¹³CO₂ + 3H₂ ⇌ ¹³CH₃OH + H₂O

This reaction is typically carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst.[4][5]

Key Process Steps:

-

Feedstock Preparation: High-purity ¹³CO₂ (typically >99% isotopic enrichment) and hydrogen gas are used as the primary feedstocks.

-

Catalytic Conversion: The gas mixture is passed through a reactor containing a catalyst. Copper-based catalysts, particularly Cu/ZnO/Al₂O₃, are widely used due to their high activity and selectivity for methanol synthesis.[4][6]

-

Reaction Conditions: The synthesis is generally performed at pressures ranging from 50 to 100 bar and temperatures between 200-300°C.[7] These conditions are optimized to favor the formation of methanol while minimizing side reactions.

-

Purification: The crude methanol product, which contains water and unreacted gases, is then purified through distillation to achieve high chemical purity.[8]

Isotopic Purity Analysis

Ensuring the high isotopic enrichment of Methanol-¹³C is crucial for its applications. The primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for assessing isotopic purity by separating methanol from any potential impurities and then determining the relative abundance of its isotopologues.[1]

Principle: The gas chromatograph separates volatile compounds, and the mass spectrometer ionizes the eluted molecules, separating the ions based on their mass-to-charge ratio (m/z). Methanol-¹³C ([¹³CH₃OH]H⁺) will have a higher m/z value than its unlabeled counterpart ([¹²CH₃OH]H⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides a direct and unambiguous method for determining isotopic enrichment.[9]

Principle: ¹³C NMR directly detects the carbon-13 nucleus. In a quantitative ¹³C NMR spectrum, the signal intensity is proportional to the number of ¹³C nuclei. By comparing the integral of the Methanol-¹³C signal to that of a known standard or by ensuring the absence of a significant ¹²C-methanol signal, the isotopic purity can be determined. ¹H NMR can also be used, where the protons on ¹³C-methanol will appear as a doublet due to one-bond coupling (¹JCH), flanking the singlet from any residual ¹²C-methanol.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of Methanol-¹³C.

Table 1: Typical Specifications of Commercial Methanol-¹³C

| Parameter | Specification | Reference |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥99% | |

| Molecular Weight | 33.03 g/mol | [2] |

| Boiling Point | ~65.4 °C | |

| Density | ~0.815 g/mL at 25 °C |

Table 2: Comparison of Analytical Techniques for Isotopic Purity

| Technique | Principle | Key Advantages | Typical Sample Prep |

| GC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity, can also identify chemical impurities. | Dilution in a volatile solvent like acetonitrile.[10][11] |

| ¹³C NMR | Direct detection of the ¹³C nucleus. | Unambiguous, provides structural information. | Dissolution in a deuterated solvent.[9] |

| ¹H NMR | Detection of protons and their coupling to ¹³C. | Faster than ¹³C NMR, provides clear visual of ¹³C vs ¹²C species. | Dissolution in a deuterated solvent. |

Experimental Protocols

Protocol 1: GC-MS Analysis of Methanol-¹³C Isotopic Purity

This protocol outlines a general procedure for determining the isotopic purity of Methanol-¹³C using GC-MS.

-

Sample Preparation:

-

Prepare a stock solution of Methanol-¹³C in a suitable volatile solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1 µg/mL for injection.

-

-

Instrumentation and Analysis:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column for separating volatile polar compounds (e.g., a wax-type column like DB-WAX or HP-INNOWAX).[10][12]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 200°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to ensure separation from the solvent and any impurities.

-

-

Mass Spectrometer:

-

Operate in Electron Ionization (EI) mode.

-

Acquire data in full scan mode to identify all ions or in Selected Ion Monitoring (SIM) mode for targeted analysis of the molecular ions of labeled and unlabeled methanol.[1]

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to methanol.

-

Extract the mass spectrum for this peak.

-

Measure the signal intensities of the ions corresponding to ¹²CH₃OH (e.g., m/z 32) and ¹³CH₃OH (e.g., m/z 33).

-

Calculate the isotopic purity using the formula:

-

Isotopic Purity (%) = [Intensity(¹³C) / (Intensity(¹³C) + Intensity(¹²C))] x 100

-

-

Note: Corrections for the natural abundance of isotopes in the fragments may be necessary for highly accurate measurements.[1]

-

Protocol 2: Quantitative ¹³C NMR for Isotopic Purity Assessment

This protocol provides a method for determining isotopic purity using quantitative ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Methanol-¹³C sample into an NMR tube.

-

Add 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum. Key parameters include:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (D1): This is critical for quantification. Set a long relaxation delay, typically 5 times the longest T1 (spin-lattice relaxation time) of the carbon nucleus of interest, to ensure full relaxation between scans.[9][13]

-

Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum carefully.

-

Integrate the signal corresponding to the ¹³C of methanol.

-

The isotopic purity is determined by the presence and integration of only the ¹³C-methanol signal. The absence of a detectable signal at the chemical shift for ¹²C-methanol (which would not be observed in a standard ¹³C experiment) confirms high enrichment. A comparison with an internal standard of known concentration can also be performed for absolute quantification.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Methanol (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-359-1 [isotope.com]

- 3. Methanol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. aidic.it [aidic.it]

- 8. atlanticmethanol.com [atlanticmethanol.com]

- 9. benchchem.com [benchchem.com]

- 10. Gas chromatography/isotope ratio mass spectrometry: analysis of methanol, ethanol and acetic acid by direct injection of aqueous alcoholic and acetic acid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Abundance of Carbon-13 in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the carbon-13 (¹³C) isotope in methanol. Methanol (CH₃OH), a pivotal solvent and reagent in scientific research and pharmaceutical development, exhibits variations in its ¹³C isotopic signature depending on its origin. Understanding these variations is crucial for applications ranging from metabolic tracing and environmental studies to ensuring the integrity of chemical syntheses. This document details the quantitative abundance of ¹³C in methanol from various sources, outlines the primary experimental protocols for its determination, and provides visual representations of these methodologies.

Quantitative Data on Carbon-13 Natural Abundance in Methanol

The natural abundance of carbon-13 is approximately 1.1% of all carbon atoms, with the vast majority being carbon-12 (around 98.9%)[1][2]. However, this ratio is not constant and varies depending on the source of the carbon. These subtle variations are typically expressed in "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard[3].

The δ¹³C value of methanol is a fingerprint of its origin, whether from biological processes (biogenic) or chemical synthesis from fossil fuels. Methanol derived from C3 plants, for example, will have a different δ¹³C value than that produced from natural gas. The table below summarizes the typical δ¹³C values for methanol and its precursor materials from various sources.

| Source Category | Precursor/Source Material | Typical δ¹³C Value (‰) |

| Biogenic | C3 Plants | -33 to -24[3] |

| C4 Plants | -16 to -10[3] | |

| Biomass Burning | -46 to -20[4] | |

| Biogenic Methane | -120 to -50[5] | |

| Fossil Fuel Derived | Natural Gas (Thermogenic Methane) | -50 to -20[5] |

| Oil | -32.5 to -25.5[5] | |

| Coal | -27.4 to -23.5[5] |

Note: The δ¹³C of methanol will be influenced by the isotopic signature of its feedstock and any kinetic isotope effects during its formation.

Experimental Protocols for Determining ¹³C Abundance in Methanol

The two primary analytical techniques for determining the natural abundance of carbon-13 in methanol are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

IRMS is a highly sensitive technique for measuring the ratio of stable isotopes. For ¹³C analysis of methanol, the sample is first converted to carbon dioxide (CO₂) gas, and the ratio of ¹³CO₂ to ¹²CO₂ is measured.

Detailed Methodology:

-

Sample Preparation:

-

A small, precise volume of the methanol sample (typically in the microliter range) is required.

-

The sample is either injected directly into a combustion apparatus or sealed in a tin capsule[6].

-

-

Combustion to CO₂:

-

The methanol sample is quantitatively combusted at a high temperature (typically >900°C) in the presence of an oxidant, such as copper oxide (CuO)[7]. This process converts the methanol into CO₂, water (H₂O), and nitrogen gas (N₂).

-

The combustion products are then passed through a reduction furnace to convert any nitrogen oxides to N₂.

-

-

Purification of CO₂:

-

The resulting gas mixture is passed through a water trap (e.g., magnesium perchlorate or a cryo-trap) to remove H₂O[7].

-

Gas chromatography is often employed to separate the CO₂ from other gases, ensuring that only pure CO₂ enters the mass spectrometer.

-

-

Mass Spectrometric Analysis:

-

The purified CO₂ is introduced into the ion source of the mass spectrometer, where it is ionized.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The instrument simultaneously measures the ion beams corresponding to ¹²CO₂ (m/z = 44), ¹³CO₂ (m/z = 45), and sometimes ¹²C¹⁶O¹⁷O (m/z = 46) using a triple collector system[7].

-

-

Data Analysis:

-

The ratio of the ion currents for m/z 45 and 44 is used to determine the ¹³C/¹²C ratio of the sample.

-

This ratio is then compared to that of a calibrated reference gas (e.g., CO₂ of a known isotopic composition) that is analyzed alongside the samples.

-

The final δ¹³C value is calculated and reported relative to the VPDB standard.

-

While less sensitive than IRMS for determining precise isotope ratios at natural abundance, ¹³C NMR spectroscopy is a powerful tool for structural elucidation and can be used to observe ¹³C atoms directly[8][9]. For natural abundance studies, a high-field NMR spectrometer with a sensitive probe is necessary.

Detailed Methodology:

-

Sample Preparation:

-

A sufficient amount of the methanol sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration typically in the range of 5-50 mg/mL[10][11].

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can often reference the spectrum to the residual solvent peak[10].

-

-

NMR Spectrometer Setup and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or ¹³C-optimized probe is used[8].

-

The probe is tuned to the ¹³C frequency.

-

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition Parameters:

-

A standard single-pulse experiment with proton decoupling is typically used to obtain a ¹³C NMR spectrum where each unique carbon appears as a singlet[1].

-

Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio[10].

-

A suitable relaxation delay (e.g., 1-2 seconds) is used between pulses to allow for the relaxation of the carbon nuclei[10].

-

-

Data Processing and Analysis:

-

The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shift of the methanol carbon is observed (typically around 49-50 ppm in CDCl₃). The integral of this peak is proportional to the number of ¹³C nuclei in the sample. While not a direct measure of the isotope ratio in the same way as IRMS, the signal intensity is a function of the ¹³C concentration.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the natural abundance of carbon-13 in methanol.

Caption: Workflow for ¹³C analysis of methanol by IRMS.

Caption: Workflow for ¹³C analysis of methanol by NMR.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 3. δ13C - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. oiv.int [oiv.int]

- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. sites.uclouvain.be [sites.uclouvain.be]

An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and key data associated with the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of methanol (CH₃OH). Given its simple structure, methanol serves as an excellent model for understanding fundamental 13C NMR concepts.

Core Principles of 13C NMR of Methanol

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] The 13C isotope possesses a nuclear spin (I = 1/2), which, when placed in a strong external magnetic field (B₀), aligns in one of two spin states: a lower-energy α state (aligned with the field) and a higher-energy β state (opposed to the field). The absorption of radiofrequency (RF) energy promotes the nucleus from the α to the β state, and this resonance is detected.

For methanol, the molecular structure contains only a single, unique carbon atom. Consequently, its proton-decoupled 13C NMR spectrum displays a single, sharp signal, indicating that there is only one chemical environment for the carbon atom.[2] The position of this signal, known as the chemical shift (δ), is influenced by the local electronic environment, particularly the deshielding effect of the electronegative oxygen atom.[2]

Quantitative Spectroscopic Data

The key parameters for the 13C NMR of methanol are summarized below. These values are crucial for spectral interpretation, instrument setup, and quantitative analysis.

Table 1: 13C Chemical Shift (δ) of Methanol in Common Deuterated Solvents

The chemical shift of methanol's carbon is sensitive to the solvent environment. All shifts are referenced to Tetramethylsilane (TMS) at δ = 0.00 ppm.

| Deuterated Solvent | Chemical Shift (δ, ppm) |

| Chloroform-d (CDCl₃) | 49.9 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 49.5 |

| Deuterium Oxide (D₂O) | 49.50[3][4] |

| Methanol-d₄ (CD₃OD) | 49.15[5] |

Table 2: One-Bond C-H Coupling Constant (¹JCH) of Methanol

In a proton-coupled 13C spectrum, the methanol signal appears as a quartet (due to the three attached protons, following the n+1 rule). The separation between the lines of this multiplet is the coupling constant.

| Parameter | Value (Hz) |

| ¹JCH | 140.5[6] |

Table 3: Spin-Lattice Relaxation Time (T₁) of Methanol

The T₁ relaxation time is a measure of the time required for the spin population to return to thermal equilibrium after RF excitation. It is a critical parameter for setting up quantitative experiments.

| Parameter | Value (seconds) |

| ¹³C T₁ Relaxation Time | 16.6[3] |

Experimental Protocol for 13C NMR Spectroscopy

This section provides a generalized protocol for acquiring a high-quality 13C NMR spectrum of methanol. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality spectrum.[5]

-

Solvent Selection : Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice, but others like DMSO-d₆ or Methanol-d₄ can be used depending on the experimental goals.[7] Deuterated solvents are used to avoid large solvent signals in the spectrum and to provide a deuterium signal for the spectrometer's lock system.

-

Concentration : For a routine qualitative 13C spectrum, prepare a solution with a concentration of approximately 5-20 mg of methanol in 0.5-0.7 mL of the chosen deuterated solvent.[7] For quantitative analysis or if the sample amount is limited, higher concentrations (50-100 mg) may be necessary to achieve an adequate signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, modern spectrometers can accurately reference the spectrum to the residual solvent peak, making the addition of TMS optional.[7]

-

Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][7] This removes any particulate matter.[5]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) equipped with a broadband probe is required.

-

Tuning and Matching : The probe must be tuned to the 13C frequency to maximize sensitivity.

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[7]

-

Shimming : The magnetic field is shimmed to improve its homogeneity across the sample volume, resulting in sharp, symmetrical spectral lines.[7]

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment with proton decoupling is typically used for a routine spectrum.

-

Spectral Width : Set a spectral width that covers the entire expected range of 13C chemical shifts (e.g., 0-220 ppm).[7]

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay (d1) : This is the time between the end of one scan and the beginning of the next. For a standard qualitative spectrum, a delay of 1-2 seconds is sufficient.[7] For quantitative analysis, a much longer delay is critical. The delay must be at least 5 times the T₁ of the slowest relaxing carbon (5 x 16.6 s ≈ 83 s for methanol) to ensure complete relaxation and accurate signal integration.[3]

-

Number of Scans (ns) : Due to the low natural abundance of 13C (1.1%), a significantly larger number of scans is required compared to ¹H NMR.[7] Start with 128 or 256 scans and increase as needed to achieve the desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) signal is converted from the time domain to the frequency domain via a Fourier transform.

-

Phase and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in pure absorption mode and baseline-corrected to produce a flat, even baseline.

-

Referencing : The chemical shift axis is calibrated by setting the internal standard (TMS) or the known residual solvent peak to its correct chemical shift value.

References

An In-depth Technical Guide to Isotopic Labeling with Methanol-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using Methanol-13C. This powerful technique offers a window into the intricate network of cellular metabolism, enabling researchers to trace the journey of a single carbon atom through various biochemical pathways. For drug development professionals, it provides a crucial tool for understanding a compound's metabolic fate and pharmacokinetic profile.

Core Principles of this compound Isotopic Labeling

Stable isotope labeling is a technique that replaces an atom in a molecule with its non-radioactive (stable) isotope. In this case, a carbon-12 (¹²C) atom in methanol is replaced with a carbon-13 (¹³C) atom. This "heavy" methanol is chemically identical to its "light" counterpart and is metabolized by cells in the same manner. However, the one-dalton mass difference allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound serves as a C1 carbon source, meaning it introduces a single labeled carbon into the metabolic network. This makes it an invaluable tool for studying one-carbon metabolism, which is central to the biosynthesis of a wide range of essential molecules, including amino acids, nucleotides, and lipids.

Metabolic Fate of this compound

Upon entering the cell, this compound is oxidized to formaldehyde-13C. This highly reactive intermediate is then rapidly converted to formate-13C. Formate-13C can then enter the central carbon metabolism through the folate cycle, where it is used for the synthesis of various downstream metabolites. This pathway allows the ¹³C label to be incorporated into a diverse array of biomolecules, providing a detailed map of metabolic fluxes.

Applications of this compound Labeling

Metabolic Flux Analysis

This compound is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By measuring the incorporation of ¹³C into downstream metabolites, researchers can build a quantitative model of cellular metabolism. This is particularly useful for:

-

Understanding disease states: Many diseases, including cancer, are characterized by altered metabolism. ¹³C-MFA can identify these changes, providing insights into disease mechanisms and potential therapeutic targets.

-

Metabolic engineering: In biotechnology, ¹³C-MFA can be used to optimize the production of desired compounds by identifying and overcoming metabolic bottlenecks.

Proteomics: A SILAC-like Approach

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids. While SILAC traditionally uses pre-labeled amino acids, this compound can be used as a precursor for the de novo synthesis of certain ¹³C-labeled amino acids within the cell. The ¹³C from methanol can be incorporated into the carbon backbone of amino acids such as serine, glycine, and methionine.

This approach allows for the relative quantification of proteins between different cell populations. One population is grown in the presence of ¹³C-Methanol, while the other is grown with unlabeled methanol. The protein lysates are then mixed, digested, and analyzed by mass spectrometry. The mass shift of peptides containing the ¹³C-labeled amino acids allows for the determination of their relative abundance.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical component of the drug development process.[1][2][3] Isotopic labeling with ¹³C-Methanol can be a valuable tool in these DMPK studies.

-

Metabolite Profiling and Identification: By administering a drug candidate alongside ¹³C-Methanol, researchers can trace the incorporation of the ¹³C label into the drug's metabolites. This aids in the identification and structural elucidation of metabolites in complex biological matrices.[4][5][6]

-

Reaction Phenotyping: This technique can help determine which enzymes are responsible for metabolizing a drug.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental goals.

General Workflow for this compound Labeling

Protocol for this compound Labeling in Adherent Mammalian Cells

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium

-

Custom labeling medium (standard medium containing this compound at the desired concentration)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 80% methanol in water, pre-chilled to -80°C[7][8]

-

Extraction solvent: e.g., methanol, acetonitrile, or a chloroform/methanol/water mixture[9][10]

-

Cell scraper

-

Dry ice

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells to the desired confluency in standard medium.

-

For steady-state labeling, adapt the cells to the labeling medium containing unlabeled methanol for at least one cell doubling period.

-

-

Labeling:

-

Aspirate the standard medium and wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-Methanol labeling medium.

-

Incubate for the desired time period. For steady-state analysis, this is typically 24-48 hours, or until isotopic equilibrium is reached in key metabolites. For kinetic studies, shorter time points are used.

-

-

Quenching of Metabolism:

-

Metabolite Extraction:

-

Incubate the plate at -80°C for at least 15 minutes to precipitate proteins.

-

Using a cell scraper, scrape the cells in the methanol.[7]

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7]

-

Collect the supernatant containing the metabolites for analysis.

-

Protocol for a SILAC-like Experiment using this compound

Materials:

-

Two populations of the same cell line

-

Standard cell culture medium

-

"Light" labeling medium (containing unlabeled methanol)

-

"Heavy" labeling medium (containing ¹³C-Methanol)

-

Lysis buffer

-

Protease inhibitors

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

Procedure:

-

Cell Culture and Labeling:

-

Culture one population of cells in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure complete incorporation of the label into the proteome.[11]

-

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations and lyse them separately in lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of each lysate.

-

-

Sample Pooling and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.

-

-

Peptide Desalting and Mass Spectrometry:

-

Desalt the resulting peptide mixture using C18 columns.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use appropriate software to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs.

-

Protocol for a DMPK Metabolite Profiling Study using this compound

Materials:

-

Test system (e.g., primary hepatocytes, liver microsomes)

-

Incubation buffer

-

Drug candidate

-

¹³C-Methanol

-

Quenching/Extraction solvent (e.g., acetonitrile or methanol with an internal standard)

Procedure:

-

Incubation:

-

Pre-incubate the test system (e.g., hepatocytes) in incubation buffer.

-

Add the drug candidate and ¹³C-Methanol.

-

Incubate at 37°C for a specified time course.

-

-

Sample Quenching and Extraction:

-

At each time point, terminate the reaction by adding cold quenching/extraction solvent.

-

Vortex and centrifuge to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Process the data to identify potential metabolites by looking for mass shifts corresponding to the incorporation of the ¹³C label and expected metabolic transformations (e.g., oxidation, glucuronidation).

-

Data Presentation

Quantitative data from this compound labeling experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution (MID) of Serine

| Mass Isotopologue | Condition A (%) | Condition B (%) |

| M+0 | 10.5 | 30.2 |

| M+1 | 85.3 | 65.1 |

| M+2 | 3.1 | 4.5 |

| M+3 | 1.1 | 0.2 |

This table shows the fractional abundance of serine molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms under two different experimental conditions. The data must be corrected for the natural abundance of ¹³C.[12]

Table 2: ¹³C-Label Incorporation into Biomass

| Biomolecule | Percent ¹³C Enrichment |

| Total Amino Acids | 15.2 ± 1.8 |

| Total Fatty Acids | 5.7 ± 0.9 |

| Total Ribonucleotides | 8.3 ± 1.1 |

This table summarizes the overall incorporation of ¹³C from this compound into major classes of biomolecules.

Conclusion

Isotopic labeling with this compound is a versatile and powerful technique for researchers, scientists, and drug development professionals. It provides a unique lens through which to view the dynamic processes of cellular metabolism, offering valuable insights into health, disease, and the development of new therapeutics. By carefully designing and executing experiments based on the principles and protocols outlined in this guide, researchers can unlock a wealth of information about the intricate workings of the cell.

References

- 1. youtube.com [youtube.com]

- 2. criver.com [criver.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. admescope.com [admescope.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Commercial Methanol-13C: Suppliers, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the commercial landscape for Methanol-13C, a critical stable isotope-labeled compound in modern research and pharmaceutical development. This document details its primary suppliers, product specifications, and key experimental applications, with a focus on methodologies relevant to metabolic research and drug discovery.

Commercial Suppliers and Product Availability

This compound is available from a range of specialized chemical suppliers. The following tables summarize the offerings from prominent vendors, providing a comparative overview of isotopic and chemical purities, available quantities, and product formats.

Table 1: this compound (Isotopic Purity: 99 atom % ¹³C)

| Supplier | Product Number(s) | Isotopic Purity | Chemical Purity | Available Quantities | Format |

| Cambridge Isotope Laboratories | CLM-359-1, CLM-359-5 | 99 atom % ¹³C | 98% | 1 g, 5 g | Neat |

| Sigma-Aldrich (Merck) | 277177 | 99 atom % ¹³C | 99% (CP) | 1 g, 5 g | Liquid |

| Eurisotop | CLM-359-1, CLM-359-5 | 99 atom % ¹³C | 98% | 1 g, 5 g | Neat |

| LGC Standards | TRC-M259980-1G, TRC-M259980-5G | 99 atom % ¹³C | Not Specified | 1 g, 5 g | Neat |

| CP Lab Safety | Not Specified | min 99 atom % ¹³C | Not Specified | 1 g | Neat |

Table 2: Other this compound Variants and Formulations

| Supplier | Product Description | Isotopic Purity | Chemical Purity | Available Quantities | Format |

| Cambridge Isotope Laboratories | Methanol (¹³C, 99%; D₄, 99%) | 99 atom % ¹³C, 99 atom % D | Not Specified | Varies | Neat |

| Sigma-Aldrich (Merck) | Methanol-¹³C,d₂ | 97 atom % ¹³C, 98 atom % D | 98% (CP) | Varies | Neat |

| Cambridge Isotope Laboratories | 0.1% Methanol-¹³C in D₂O | 99 atom % ¹³C | Not Specified | NMR Tube | Solution |

Applications in Research and Drug Development

This compound is a versatile tool in various scientific disciplines, primarily utilized as a tracer in metabolic studies and as a building block in the synthesis of complex labeled molecules.[1] Its incorporation into biological systems allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, which is crucial for understanding disease states and the mechanism of action of drugs.[2]

In drug development, ¹³C-labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies.[3] The use of stable isotopes like ¹³C provides a non-radioactive method to trace the fate of a drug candidate in vivo and in vitro.

Experimental Protocols

The following are generalized protocols for the use of ¹³C-labeled substrates in metabolic flux analysis, a common application for this compound. These protocols are intended as a guide and will require optimization for specific cell lines and experimental conditions.

Protocol for ¹³C Labeling in Mammalian Cell Culture

This protocol outlines the steps for introducing a ¹³C-labeled substrate to mammalian cells for metabolic analysis.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (lacking the unlabeled version of the tracer)

-

Methanol-¹³C or other ¹³C-labeled tracer

-

Cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching solution: 80% methanol in water, chilled to -80°C[4]

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[4]

-

Media Preparation: Prepare the labeling medium by supplementing the custom base medium with the ¹³C-labeled tracer at the desired concentration.

-

Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C-labeling medium.[4]

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state. This can range from minutes for glycolysis to several hours for the TCA cycle.[4]

-

Quenching Metabolism: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol.[2][4]

-

Cell Harvesting: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2][4]

Protocol for Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

Materials:

-

Cell suspension from the labeling protocol

-

Chloroform, pre-chilled

-

Water, ultrapure

-

Centrifuge capable of 16,000 x g at 4°C

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Phase Separation: To the cell suspension in 80% methanol, add chloroform and water to achieve a final solvent ratio of approximately 1:1:1 (methanol:chloroform:water). Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to separate the polar and non-polar phases and pellet the insoluble material.

-

Supernatant Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator or under a gentle stream of nitrogen. The dried extract can be stored at -80°C until analysis.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for a ¹³C metabolic flux analysis experiment and a simplified representation of central carbon metabolism where ¹³C-labeled substrates are utilized.

References

A Technical Guide to the Storage and Stability of Methanol-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential practices for storing and maintaining the chemical and isotopic integrity of Methanol-13C (¹³CH₃OH). Proper handling and storage are critical for ensuring the accuracy and reproducibility of experimental results in applications ranging from metabolic research to nuclear magnetic resonance (NMR) spectroscopy.

Optimal Storage and Handling Procedures

The stability of this compound is contingent upon strict adherence to appropriate storage and handling protocols. Methanol is volatile, hygroscopic, and flammable, necessitating careful management of its environment.[1][2]

Storage Conditions

To prevent degradation and contamination, this compound should be stored under the conditions summarized below. While generally stable at room temperature, specific applications may benefit from refrigeration to minimize evaporation.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (+4°C to +25°C).[1][4][5][6] | Prevents excessive vapor pressure buildup and slows evaporation. Avoid temperature fluctuations.[1] |

| Light | Store in a dark place, protected from direct sunlight and laboratory light.[4][5] | Prevents potential photodegradation.[1] |

| Moisture | Keep containers tightly sealed. In humid environments, consider using desiccants or a nitrogen atmosphere.[1] | Methanol is hygroscopic and readily absorbs atmospheric water, which can alter its purity and isotopic enrichment.[2][4] |

| Atmosphere | Store in a well-ventilated, fireproof area.[4] For bulk or long-term storage, an inert gas (e.g., nitrogen) blanket can be used. | Prevents accumulation of flammable vapors and minimizes oxidation and moisture absorption. |

Recommended Container Materials

The choice of container is crucial for preventing contamination and ensuring the long-term stability of this compound.

| Material Class | Recommended | Materials to Avoid |

| Glass | Borosilicate glass (e.g., Pyrex®), Amber Glass Ampules or Vials with PTFE-lined caps.[4] | Soda-lime glass (less chemically resistant). |

| Metals | Stainless Steel (304, 316), Iron, Carbon Steel.[4][7] | Aluminum, Zinc, Lead, Magnesium and its alloys.[4] |

| Plastics | High-Density Polyethylene (HDPE), Fluorinated Polyethylene (FEP, PFA). Test for compatibility before long-term use.[8] | Polyvinyl Chloride (PVC), Polystyrene, Polyethylene (non-HDPE/fluorinated), Acetal.[4][7] |

Safe Handling Practices

This compound shares the same toxicological and flammability hazards as unlabeled methanol.

-

Ventilation : Always handle this compound in a well-ventilated chemical fume hood.[4]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and ground/bond containers to prevent static discharge.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

-

Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., perchlorates, bromine), strong acids, and acid chlorides.[4]

Factors Affecting Stability and Degradation

While relatively stable under proper storage, this compound can degrade through several pathways, compromising its chemical and isotopic purity.[1]

Degradation Pathways

The primary chemical degradation pathway for methanol is oxidation. This process can be catalyzed by contaminants, light, or heat and proceeds through several intermediates to carbon dioxide.

-

Oxidation to Formaldehyde : Methanol is first oxidized to formaldehyde.

-

Oxidation to Formic Acid/Formate : Formaldehyde is subsequently oxidized to formic acid (formate).

-

Oxidation to Carbon Dioxide : The final oxidation product is carbon dioxide.[9]

In biological systems or in the presence of specific catalysts, this degradation can be rapid.[10] In a sealed container of high-purity material, the process is extremely slow but underscores the need to avoid contaminants and adverse conditions.

Common Impurities

-

Water : The most common impurity due to methanol's hygroscopic nature.[2]

-

Unlabeled Methanol : Present depending on the specified isotopic purity (e.g., 99 atom % ¹³C).

-

Ethanol and Acetone : Common impurities from the manufacturing process that are difficult to separate by distillation.[11]

-

Formic Acid : Can be present as a result of oxidation.

Experimental Protocols for Stability and Purity Assessment

Periodic testing is essential to confirm the integrity of this compound, especially for long-term storage or before use in sensitive applications.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This method is used to determine the chemical purity of this compound and quantify volatile impurities.

-

Objective : To quantify the concentration of this compound and detect impurities like ethanol and acetone.

-

Principle : The sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon-containing analytes.

-

Apparatus : Gas chromatograph with an FID, capillary column (e.g., ZB-WAXplus or HP-5), autosampler, and data acquisition software.[12][13]

-

Reagents : High-purity helium or nitrogen (carrier gas), hydrogen (FID fuel), and compressed air (FID oxidizer).

-

Procedure :

-

Sample Preparation : If necessary, dilute the this compound sample in a suitable high-purity solvent. For many analyses, a direct neat injection is appropriate.

-

Injection : Inject a small volume (e.g., 0.1-1.0 µL) into the GC inlet.[12][13]

-

Chromatographic Conditions :

-

Data Analysis : Identify peaks by comparing retention times to known standards. Quantify purity and impurities using area percent normalization, assuming similar response factors for small organic molecules.

-

Protocol: Isotopic Purity Verification by NMR Spectroscopy

NMR is the definitive method for confirming the isotopic enrichment and structural integrity of this compound.[15]

-

Objective : To determine the ¹³C atom percentage and verify the molecular structure.

-

Principle : The ¹³C nucleus has a nuclear spin that can be detected by NMR. The signal intensity in a ¹³C NMR spectrum is proportional to the number of ¹³C nuclei. Comparing the ¹³C signal to satellites in a ¹H spectrum or using advanced pulse sequences allows for precise quantification of enrichment.[15][16][17]

-

Apparatus : High-field NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes.

-

Reagents : Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

-

Procedure :

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 5-10 mg) in ~0.6 mL of deuterated solvent in an NMR tube.

-

¹³C NMR Acquisition :

-

Acquire a quantitative, proton-decoupled ¹³C spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atom to allow for full relaxation and accurate integration.

-

-

¹H NMR Acquisition :

-

Acquire a standard ¹H NMR spectrum.

-

The central methanol peak will arise from the ¹²CH₃OH portion, while ¹³C satellites will flank this peak due to one-bond ¹H-¹³C coupling (J-coupling) in the ¹³CH₃OH molecules.

-

-

Data Analysis :

-

In the ¹H spectrum, carefully integrate the central peak and the two ¹³C satellite peaks.

-

Calculate the ¹³C atom % using the formula: Atom % ¹³C = [Sum of Satellite Integrals / (Sum of Satellite Integrals + Central Peak Integral)] * 100.

-

-

Protocol: Water Content by Karl Fischer Titration

This is the standard method for accurately determining low levels of water in organic solvents.[11]

-

Objective : To quantify the water content in the this compound sample.

-

Principle : The titration is based on the Bunsen reaction where iodine oxidizes sulfur dioxide in the presence of water. The endpoint is reached when all water is consumed, and excess iodine is detected, typically by an electrochemical method.[18]

-

Apparatus : Volumetric or coulometric Karl Fischer (KF) titrator.

-

Reagents : Anhydrous KF reagent (e.g., Hydranal™-Composite 5), dry methanol or other suitable solvent.[19]

-

Procedure :

-

Titrator Preparation : Add the KF solvent to the titration cell and pre-titrate to dryness to remove any ambient moisture.

-

Sample Introduction : Inject a precisely weighed amount of the this compound sample into the titration cell using a gas-tight syringe.

-

Titration : Start the titration. The instrument will automatically add the iodine-containing titrant until the endpoint is detected.

-

Calculation : The instrument's software calculates the water content based on the volume of titrant used and the mass of the sample, typically reporting the result in ppm or weight percent.

-

Summary of Quantitative Data

The following tables provide key quantitative data for the handling and analysis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | ¹³CH₄O[6] |

| Molecular Weight | 33.03 g/mol [6] |

| Boiling Point | 64.7 °C[2] |

| Melting Point | -97.6 °C[2] |

| Density | ~0.815 g/mL at 25°C |

| Flash Point | 11-12 °C[1][2] |

Table 2: Typical GC Parameters for Purity Analysis

| Parameter | Setting |

|---|---|

| Column | ZB-WAXplus (60 m x 0.25 mm, 0.25 µm)[14] |

| Carrier Gas | Helium @ 1.0 mL/min[12] |

| Inlet Temperature | 250 °C[12] |

| Oven Program | 50°C (20 min), then 10°C/min to 250°C (5 min)[12] |

| Detector | FID @ 250 °C[12] |

| Injection Volume | 0.1 µL (Split 1:50)[12] |

References

- 1. Proper Storage of Pharma-Grade Methanol: Best Practices [purosolv.com]

- 2. Methanol - DCCEEW [dcceew.gov.au]

- 3. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methanex.com [methanex.com]

- 5. Methanol (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. This compound | CAS 14742-26-8 | LGC Standards [lgcstandards.com]

- 7. graco.com [graco.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Methanol - Wikipedia [en.wikipedia.org]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dk.hach.com [dk.hach.com]

- 19. Karl Fischer water content titration - Scharlab [scharlab.com]

Navigating the Carbon Cost of Precision: An In-depth Technical Guide to the Carbon Footprint of Methanol-13C Synthesis

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the carbon footprint associated with the synthesis of Methanol-13C. This whitepaper provides a thorough analysis of the environmental impact of producing this critical isotopically labeled compound, offering valuable insights for sustainable laboratory and manufacturing practices.

This compound is an indispensable tool in metabolic research, drug discovery, and environmental science, enabling the precise tracing of molecular pathways. However, its synthesis, a multi-step process involving carbon isotope enrichment and chemical conversion, carries an environmental cost. This guide dissects the carbon footprint of each stage, providing quantitative data, detailed experimental protocols, and visual workflows to empower informed decision-making in the scientific community.

Unpacking the Carbon Footprint: A Two-Fold Challenge

The overall carbon footprint of this compound synthesis is predominantly determined by two key stages: the energy-intensive enrichment of the carbon-13 isotope and the subsequent chemical synthesis of methanol.

1. Carbon-13 Isotope Enrichment: The journey to this compound begins with the separation of the heavier ¹³C isotope from its far more abundant ¹²C counterpart. The primary industrial method for this enrichment is cryogenic distillation of carbon monoxide (¹³CO) or methane (¹³CH₄). This process is notoriously energy-intensive, requiring the cooling of these gases to extremely low temperatures and their separation in towering distillation columns. While precise figures for the carbon footprint of ¹³C enrichment are not widely published, the significant energy requirements of cryogenic distillation suggest a substantial contribution to the overall environmental impact.

A promising alternative for ¹³C enrichment is the electrochemical reduction of CO₂, a method that has been shown to preferentially convert ¹²CO₂.[1][2][3][4] This leaves the unreacted CO₂ stream enriched in ¹³CO₂, offering a potentially less energy-intensive pathway for producing the desired feedstock.[1][2][3][4]

2. Chemical Synthesis of this compound: The enriched carbon source, typically in the form of ¹³CO₂ or ¹³CO, is then converted to this compound. The most common method is the catalytic hydrogenation of these precursors. The carbon footprint of this stage is heavily influenced by the source of the hydrogen gas used in the reaction.

-

Hydrogen from Steam Methane Reforming (SMR): This is the most common and currently most economical method of hydrogen production. However, it is a carbon-intensive process, generating approximately 9 to 12 kilograms of CO₂ for every kilogram of hydrogen produced.[5][6][7][8]

-

Hydrogen from Electrolysis: This method uses electricity to split water into hydrogen and oxygen. The carbon footprint of electrolytic hydrogen is directly tied to the carbon intensity of the electricity source. When powered by renewable energy sources like solar or wind, the carbon footprint can be as low as 0.4 to 2.7 kg of CO₂ equivalent per kilogram of hydrogen.[7]

Quantitative Analysis of Carbon Emissions

To provide a clearer understanding of the environmental impact, the following tables summarize the carbon footprint associated with the key components of this compound synthesis.

Table 1: Estimated Carbon Footprint of Hydrogen Production

| Hydrogen Production Method | Carbon Footprint (kg CO₂-eq / kg H₂) | Data Source(s) |

| Steam Methane Reforming (SMR) | 9 - 12 | [5][6][7][8] |

| Electrolysis (Renewable Electricity) | 0.4 - 2.7 | [7] |

| Electrolysis (Grid Electricity - Varies by region) | Highly Variable | [7][9] |

Table 2: Carbon Footprint of Methanol Synthesis from CO₂ and H₂

| Feedstock & Process | Greenhouse Gas Emissions (g CO₂-eq / MJ Methanol) | Notes | Data Source(s) |

| Conventional Methanol from Natural Gas | 91.5 | Cradle-to-grave emissions. | [10] |

| Synthetic Methanol from Captured CO₂ and Renewable H₂ | 13.6 | Cradle-to-grave emissions for a stand-alone system. | [10][11] |

| Reduction in GHG Emissions | 2.6 - 3.3 kg CO₂-eq / kg Methanol | Compared to conventional methods. | [12] |

Note: The carbon footprint of this compound synthesis will be the sum of the footprints of ¹³C enrichment and the chemical synthesis process. Due to the lack of specific public data on the energy consumption of large-scale ¹³C enrichment, a precise total carbon footprint cannot be definitively stated. However, it is expected to be significantly higher than conventional methanol due to the energy-intensive nature of isotope separation.

Experimental Pathways to this compound

The synthesis of this compound can be achieved through several established chemical routes. The following sections provide detailed methodologies for the two primary synthesis pathways.

Synthesis of this compound via Catalytic Hydrogenation of ¹³CO₂

This process involves the direct reaction of ¹³CO₂ with hydrogen gas over a catalyst.

Diagram: Catalytic Hydrogenation of ¹³CO₂ to this compound

Caption: Workflow for the synthesis of this compound from ¹³CO₂.

Experimental Protocol:

-

Catalyst Preparation: A commercial Cu/ZnO/Al₂O₃ catalyst is typically used. The catalyst is activated in the reactor by reduction with a flow of dilute hydrogen in an inert gas at elevated temperatures.

-

Reaction Setup: A high-pressure fixed-bed reactor is charged with the activated catalyst.

-

Reaction Conditions: A feed gas mixture of ¹³CO₂ and H₂ (typically in a 1:3 molar ratio) is introduced into the reactor. The reaction is carried out at a pressure of 50-100 bar and a temperature of 200-300°C.[13]

-

Product Separation: The product stream exiting the reactor, containing this compound, water, and unreacted gases, is cooled to condense the liquid products. A gas-liquid separator is used to separate the liquid this compound and water from the unreacted ¹³CO₂ and H₂.

-

Purification: The crude this compound is purified by distillation to remove water and any byproducts.

-

Recycling: The unreacted gases are typically recycled back to the reactor to maximize conversion.

Synthesis of this compound via Hydrogenation of ¹³CO

This pathway involves the reaction of ¹³CO with hydrogen.

Diagram: Hydrogenation of ¹³CO to this compound

References

- 1. researchgate.net [researchgate.net]

- 2. CO2 electroreduction favors carbon isotope 12C over 13C and facilitates isotope separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CO2 electroreduction favors carbon isotope 12C over 13C and facilitates isotope separation (Journal Article) | OSTI.GOV [osti.gov]

- 4. CO2 electroreduction favors carbon isotope 12C over 13C and facilitates isotope separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hydrogennewsletter.com [hydrogennewsletter.com]

- 6. forbes.com [forbes.com]

- 7. iea.org [iea.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Technoeconomic and Life Cycle Analysis of Synthetic Methanol Production from Hydrogen and Industrial Byproduct CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]